molecular formula C26H24N4O2S2 B301444 N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-butoxybenzamide

N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-butoxybenzamide

Cat. No. B301444
M. Wt: 488.6 g/mol
InChI Key: URMXYYLSKDACAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-butoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a benzimidazole-based compound that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-butoxybenzamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the inhibition of certain enzymes and signaling pathways. It has also been shown to modulate the expression of certain genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-butoxybenzamide in lab experiments is its potential therapeutic applications. It has been shown to exhibit a range of therapeutic effects, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-butoxybenzamide. One area of research could focus on further elucidating the compound's mechanism of action. Another area of research could focus on optimizing the synthesis method to make the compound more readily available for further study. Additionally, further studies could be conducted to explore the compound's potential therapeutic applications in a range of diseases and conditions.

Synthesis Methods

The synthesis of N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-butoxybenzamide involves a multi-step process. The first step involves the synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]aniline, which is then reacted with 2-bromo-1,3-benzothiazole to yield 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazole. The final step involves the reaction of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazole with 4-butoxybenzoyl chloride to yield this compound.

Scientific Research Applications

N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-butoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C26H24N4O2S2

Molecular Weight

488.6 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3-benzothiazol-6-yl]-4-butoxybenzamide

InChI

InChI=1S/C26H24N4O2S2/c1-2-3-14-32-19-11-8-17(9-12-19)25(31)27-18-10-13-22-23(15-18)34-26(30-22)33-16-24-28-20-6-4-5-7-21(20)29-24/h4-13,15H,2-3,14,16H2,1H3,(H,27,31)(H,28,29)

InChI Key

URMXYYLSKDACAD-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=NC5=CC=CC=C5N4

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=NC5=CC=CC=C5N4

Origin of Product

United States

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